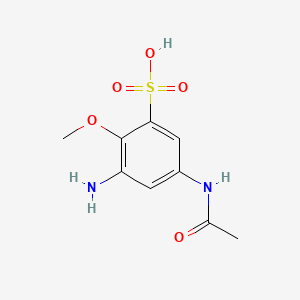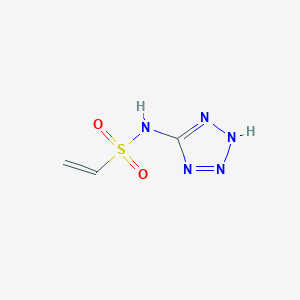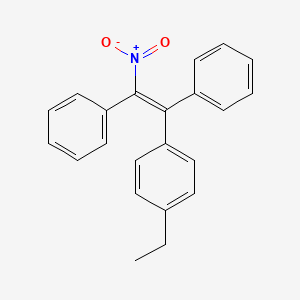
(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene is an organic compound characterized by its unique structure, which includes two phenyl groups, a p-ethylphenyl group, and a nitroethene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene typically involves the reaction of benzaldehyde derivatives with nitroalkenes under basic conditions. One common method is the Knoevenagel condensation, where benzaldehyde and nitroethane are reacted in the presence of a base such as piperidine or pyridine. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of (E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene may involve large-scale Knoevenagel condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives such as nitrobenzene.
Reduction: Amines such as aniline.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of (E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes and pathways. The compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diphenyl-2-nitroethene: Lacks the p-ethylphenyl group, resulting in different chemical and biological properties.
1,2-Diphenyl-1-(p-methylphenyl)-2-nitroethene: Contains a p-methylphenyl group instead of a p-ethylphenyl group, leading to variations in reactivity and applications.
Uniqueness
(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene is unique due to the presence of the p-ethylphenyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
22393-64-2 |
|---|---|
Formule moléculaire |
C22H19NO2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1-ethyl-4-[(E)-2-nitro-1,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C22H19NO2/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23(24)25)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21+ |
Clé InChI |
LJJUWMIOBZJDPG-QURGRASLSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=CC=C3 |
SMILES canonique |
CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[2-(2-ethylbutoxy)ethyl] adipate](/img/structure/B13808427.png)

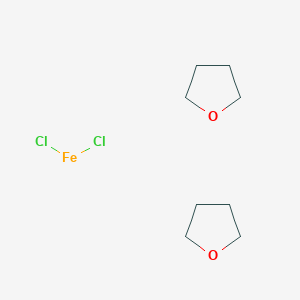
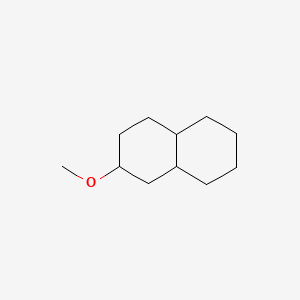
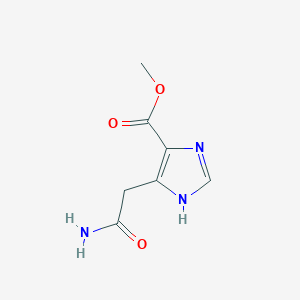
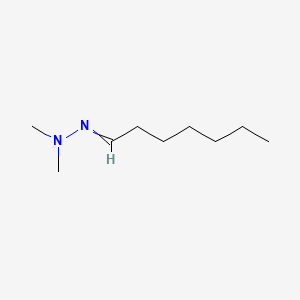
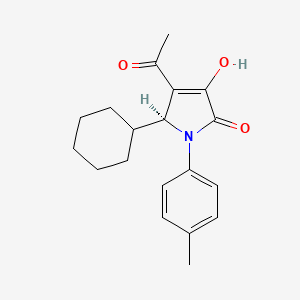
![9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B13808473.png)
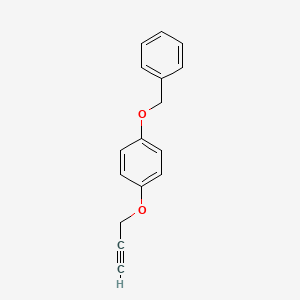
![3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13808492.png)
